molecular formula C23H25BrN4O B2781777 (4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone CAS No. 1251690-70-6

(4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone

Cat. No. B2781777
M. Wt: 453.384
InChI Key: JCYYOCKANJPVPY-UHFFFAOYSA-N
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Description

(4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25BrN4O and its molecular weight is 453.384. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A novel naphthyridine derivative demonstrated significant anticancer activity against the human malignant melanoma cell line A375. It induces necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Apoptosis Inducers

A series of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines were discovered as potent inducers of apoptosis, highlighting their relevance in designing cancer therapies (Jiang et al., 2008).

Bromine Substituted Aminonaphthoquinones

Bromine-substituted aminonaphthoquinone ligands have been synthesized and characterized for their metal ion binding studies, showing selectivity toward Cu2+ ions. This suggests their potential in developing metal ion sensors or therapeutics (Agarwal et al., 2016).

Green Synthesis Methods

Research into environmentally benign synthesis methods for bromo-naphthyl methanones indicates a commitment to developing greener chemical processes. For example, water-mediated Diels-Alder reactions have been used for synthesizing certain methanones, demonstrating the application of green chemistry principles in the synthesis of complex organic compounds (Thirunarayanan, 2017).

Antioxidant Properties

Derivatives of the compound have been explored for their antioxidant properties. The synthesis and evaluation of various bromophenols derived from diphenylmethane indicated significant antioxidant power, underscoring the potential of these compounds in oxidative stress-related diseases (Balaydın et al., 2010).

Antimicrobial Activity

Some derivatives have been assessed for their antimicrobial efficacy, suggesting a broad application in fighting bacterial and fungal infections. For instance, new pyrrolylnaphtho[2,1-b] furan derivatives exhibited moderate antibacterial and antifungal activities, highlighting the potential of naphthalene derivatives in antimicrobial drug development (Joshi S.D et al., 2010).

properties

IUPAC Name

[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O/c1-14-12-17(8-10-20(14)24)27-21-18-9-7-15(2)26-22(18)25-13-19(21)23(29)28-11-5-4-6-16(28)3/h7-10,12-13,16H,4-6,11H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYYOCKANJPVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)Br)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone

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